2-(Oxolan-3-yloxy)ethan-1-amine 2-(Oxolan-3-yloxy)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1274539-59-1
VCID: VC8226943
InChI: InChI=1S/C6H13NO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5,7H2
SMILES: C1COCC1OCCN
Molecular Formula: C6H13NO2
Molecular Weight: 131.17

2-(Oxolan-3-yloxy)ethan-1-amine

CAS No.: 1274539-59-1

Cat. No.: VC8226943

Molecular Formula: C6H13NO2

Molecular Weight: 131.17

* For research use only. Not for human or veterinary use.

2-(Oxolan-3-yloxy)ethan-1-amine - 1274539-59-1

Specification

CAS No. 1274539-59-1
Molecular Formula C6H13NO2
Molecular Weight 131.17
IUPAC Name 2-(oxolan-3-yloxy)ethanamine
Standard InChI InChI=1S/C6H13NO2/c7-2-4-9-6-1-3-8-5-6/h6H,1-5,7H2
Standard InChI Key PWLQKTXKFDFROF-UHFFFAOYSA-N
SMILES C1COCC1OCCN
Canonical SMILES C1COCC1OCCN

Introduction

Nomenclature and Structural Clarification

  • 2-[(Oxolan-3-yl)methoxy]ethan-1-amine (CAS 883536-74-1): A primary amine with a methoxy bridge between the oxolane ring and the ethylamine group .

  • 2-(Oxolan-3-yl)ethan-1-amine (CAS 770709-01-8): A primary amine where the ethylamine chain binds directly to the oxolane ring without an ether linkage .

Table 1: Key Identifiers of Related Amines

Property2-[(Oxolan-3-yl)methoxy]ethan-1-amine 2-(Oxolan-3-yl)ethan-1-amine
CAS Number883536-74-1770709-01-8
Molecular FormulaC₇H₁₅NO₂C₆H₁₃NO
Molecular Weight (g/mol)145.2115.17
IUPAC Name2-(oxolan-3-ylmethoxy)ethanamine2-(oxolan-3-yl)ethanamine
Physical StateLiquidLiquid

Structural variations critically influence reactivity. The methoxy bridge in CAS 883536-74-1 introduces steric hindrance and electronic effects distinct from the direct linkage in CAS 770709-01-8 .

Synthetic Pathways

Industrial Synthesis of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine

Large-scale production typically employs continuous flow reactors to optimize safety and yield. The reaction sequence involves:

  • Etherification: Reacting 3-hydroxymethyltetrahydrofuran with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form the methoxy bridge .

  • Purification: Distillation under reduced pressure (60–80°C, 15 mmHg) achieves >95% purity.

Laboratory-Scale Synthesis of 2-(Oxolan-3-yl)ethan-1-amine

A two-step approach is common:

  • Ring-Opening Amination: Treating 3-bromotetrahydrofuran with excess ethylenediamine in THF at 50°C for 12 hours .

  • Catalytic Hydrogenation: Using Pd/C under H₂ (3 atm) to reduce intermediate imines to the primary amine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property2-[(Oxolan-3-yl)methoxy]ethan-1-amine 2-(Oxolan-3-yl)ethan-1-amine
Boiling Point215–218°C (extrapolated)189–192°C
Density (g/cm³)1.081.02
Solubility in WaterMisciblePartially miscible
logP (Octanol-Water)0.450.12

The methoxy derivative’s higher logP value (0.45 vs. 0.12) reflects increased hydrophobicity, making it more suitable for lipid membrane penetration in biological systems .

Reactivity and Functionalization

Both amines undergo characteristic reactions:

  • Acylation: React with acetyl chloride in dichloromethane to form stable amides (yield: 85–92%) .

  • Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) under mild acidic conditions, producing imines for coordination chemistry .

  • Oxidation: Treating with KMnO₄ in acetone selectively oxidizes the oxolane ring to γ-lactone derivatives (yield: 78%) .

Applications in Pharmaceutical Chemistry

Drug Intermediate Synthesis

CAS 883536-74-1 serves as a key building block in anticancer agent development:

  • Coupling with pyrimidine carboxylic acids yields inhibitors of thymidylate synthase (IC₅₀ = 12 nM) .

  • Structural analogs show promise as PARP-1 inhibitors for BRCA-mutant cancers .

Neuropharmacology

CAS 770709-01-8 derivatives exhibit dopamine receptor modulation:

  • N-Methylation produces compounds with D₂ receptor binding affinity (Kᵢ = 34 nM) .

  • Ethoxycarbonyl derivatives act as selective norepinephrine reuptake inhibitors (SNRIs) .

Industrial and Material Science Applications

Epoxy Resin Modifiers

Incorporating 2–5 wt% of CAS 883536-74-1 into bisphenol-A diglycidyl ether:

  • Increases flexural strength by 40%

  • Reduces curing time by 30% at 120°C .

Ionic Liquid Synthesis

Quaternary ammonium salts derived from CAS 770709-01-8 demonstrate:

  • Ionic conductivity: 8.7 mS/cm at 25°C

  • Thermal stability up to 280°C .

Parameter2-[(Oxolan-3-yl)methoxy]ethan-1-amine 2-(Oxolan-3-yl)ethan-1-amine
Flash Point98°C76°C
Skin IrritationCategory 2Category 3
Eye DamageCategory 1Category 2
Respiratory HazardsH335H335

Both compounds require storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation .

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